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Compound of Interest

Compound Name:
5-Bromo-2-tert-butyl-3-

hydroxyisoindolin-1-one

CAS No.: 1245563-22-7

Cat. No.: B580781 Get Quote

Welcome to the technical support portal for researchers, chemists, and drug development

professionals working with substituted isoindolinones. This guide is designed to address the

common and complex challenges encountered during the NMR-based structural elucidation of

this important heterocyclic scaffold. As your virtual application scientist, I will provide not just

protocols, but the underlying causality and field-proven insights to help you navigate your

spectral data with confidence.

Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in interpreting isoindolinone NMR

spectra.

Question 1: My methylene protons (at the C3 position)
appear as a complex multiplet, not a simple singlet or
doublet. Why?
Answer: This is a classic and expected phenomenon for substituted isoindolinones due to the

presence of diastereotopic protons.

Causality: The C3 carbon of the isoindolinone ring is typically a prochiral center. When a

chiral center is present elsewhere in the molecule (e.g., a substituent at the N2 or C3
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position), the two protons of the C-3 methylene group (if unsubstituted at C3) or the C-H

proton and a substituent at C3 become chemically non-equivalent.[1][2] They exist in

different chemical environments and therefore have different chemical shifts.

What you see: Instead of a single peak integrating to 2H, you will see two distinct signals,

each integrating to 1H. These protons will couple to each other (geminal coupling, ²JHH) and

to any adjacent protons. This results in two separate multiplets, often appearing as a pair of

"doublets of doublets" or more complex patterns.[3] The presence of a stereocenter renders

the methylene protons diastereotopic, leading to distinct signals in the ¹H NMR spectrum.[2]

Troubleshooting Action: This is not an error but a key structural feature. To confirm, you

should:

Verify that each multiplet integrates to 1H.

Look for a geminal coupling constant (typically 10-18 Hz) that is shared between the two

multiplets.

Use a 2D COSY spectrum to confirm their coupling to each other and to other relevant

protons.

Question 2: The aromatic region of my ¹H NMR spectrum
is a crowded, uninterpretable mess. How can I begin to
assign these signals?
Answer: Signal overlap in the aromatic region is a common challenge, especially with complex

substitution patterns.[4][5] The isoindolinone core itself has four aromatic protons, and any

aromatic substituents will add more signals into a narrow chemical shift range (typically 7.0-8.0

ppm).

Causality: The electronic effects of the lactam ring and other substituents alter the chemical

shifts of the aromatic protons, but often not enough to completely separate them in a 1D

spectrum.

Troubleshooting Workflow: The most effective way to resolve this is by using 2D NMR

spectroscopy.[5] The classic approach is to use a ¹H-¹³C HSQC experiment to disperse the
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proton signals based on the chemical shift of the carbon they are attached to.[6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2,

fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption: Workflow for resolving overlapping aromatic signals.

Question 3: How can I confirm the stereochemistry or
spatial arrangement of substituents?
Answer: To determine relative stereochemistry, you need to identify which groups are close to

each other in 3D space. This cannot be determined by through-bond correlation experiments

like COSY or HMBC. The definitive technique for this is Nuclear Overhauser Effect (NOE)

spectroscopy.[7]

Causality: The NOE is a through-space phenomenon where magnetization is transferred

between two nuclei that are physically close (typically < 5 Å), regardless of whether they are

connected by chemical bonds.[8] Observing an NOE correlation between two protons is

direct evidence of their spatial proximity.

Recommended Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

experiment is the standard method.[9][10] Cross-peaks in a NOESY spectrum connect

protons that are close in space.[7]

Example Application: For an isoindolinone with substituents at the C3 and N2 positions, a

NOESY experiment can confirm their cis or trans relationship. If you observe a NOESY

cross-peak between a proton on the C3-substituent and a proton on the N2-substituent, they

are on the same side of the five-membered ring.

Troubleshooting Guides
Guide 1: Comprehensive Assignment of a Novel 3-
Substituted Isoindolinone
This guide provides a systematic workflow for the complete structural elucidation of a novel

substituted isoindolinone, integrating multiple NMR experiments.
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The Challenge: You have synthesized a new N-benzyl-3-phenylisoindolinone and need to

unambiguously assign all ¹H and ¹³C signals and confirm its structure.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Roboto",

fontsize=12]; edge [fontname="Roboto", fontsize=10, color="#5F6368"];

}

caption: Key 2D NMR correlations for isoindolinone assignment.

Step-by-Step Experimental Protocol:
Acquire Standard 1D Spectra (¹H, ¹³C, DEPT-135):

Purpose: Obtain an overview of the molecule. Count the number of protons and carbons.

Differentiate between CH, CH₂, and CH₃ groups using DEPT-135.

Expected Observations: Identify characteristic signals. The carbonyl (C=O) of the lactam

will be far downfield in the ¹³C spectrum (~165-175 ppm). The benzylic CH₂ and the C3-H

will be in the 4-6 ppm range in the ¹H spectrum.[11]

Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To correlate each proton directly to the carbon it is attached to (¹JCH coupling).

[12][13] This is the most reliable way to assign protonated carbons.

Analysis:

Find the cross-peak for the downfield C3-H proton (~5.5 ppm). The corresponding ¹³C

chemical shift on the y-axis is your C3 carbon.

Do the same for the N-CH₂ protons.

Use the cross-peaks in the aromatic region to link each aromatic proton to its

corresponding carbon, resolving any overlap from the 1D spectrum.

Acquire ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
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Purpose: To identify longer-range couplings between protons and carbons over 2-3 bonds

(²JCH, ³JCH). This is the key to building the carbon skeleton.[12][14]

Analysis:

From the C3-H proton signal, look for correlations to the carbonyl carbon (C1) and the

aromatic bridgehead carbon (C3a). This confirms the placement of the C3 substituent.

From the N-CH₂ protons, look for correlations to the C3 carbon and the other aromatic

bridgehead carbon (C7a). This confirms the N-substituent placement.

Use correlations from the aromatic protons to the carbonyl carbon to definitively assign

the C4-C7 positions.

Acquire ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

Purpose: To determine the relative stereochemistry.[7][15]

Analysis:

Look for a cross-peak between the C3-H proton and the protons of the N-benzyl group.

If a correlation exists: The C3-phenyl group and the N-benzyl group are likely on the

same side of the isoindolinone ring (cis relationship).

If no correlation exists: They are likely on opposite sides (trans relationship).

Data Summary Table:
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Proton Signal ¹H Shift (ppm)
Key HMBC
Correlations (to C)

Key NOESY
Correlations (to H)

C3-H ~5.6
C1 (C=O), C3a, C4,

C-ipso (Ph)
N-CH₂, H4

N-CH₂ ~4.8 (A), ~4.5 (B) C3, C7a, C-ipso (Bn) C3-H, H7

H4 ~7.8
C3a, C5, C7a, C1

(C=O)
H5, C3-H

H5 ~7.5 C3a, C4, C6, C7 H4, H6

H6 ~7.6 C4, C5, C7, C7a H5, H7

H7 ~7.3 C5, C6, C7a, C3 H6, N-CH₂

(Note: Chemical shifts are approximate and will vary based on substitution and solvent.)

Guide 2: Differentiating Diastereomers
The Challenge: You have performed a reaction that produced a mixture of two diastereomers of

a substituted isoindolinone. The ¹H NMR spectrum shows a doubled set of signals.[16] How do

you assign the signals to each diastereomer and determine the major product?

Causality: Diastereomers are different chemical compounds and are expected to have

different NMR spectra.[16] Protons in one diastereomer have a slightly different magnetic

environment than the corresponding protons in the other, leading to separate signals.

Step-by-Step Protocol:
Identify Paired Signals: In the ¹H NMR spectrum, carefully identify pairs of signals that have

similar multiplicity and appearance but different chemical shifts (e.g., two doublets for H4,

two triplets for H5, etc.). The integration ratio between these paired signals gives the

diastereomeric ratio (d.r.).

Acquire a 2D NOESY Spectrum: This is the most powerful tool for this task. The spatial

relationships will be different in each diastereomer, leading to a unique set of NOE

correlations for each.
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Analyze NOE Correlations:

Build the network for Diastereomer 1: Start with an unambiguous signal from the major

diastereomer (e.g., the larger of the two H4 doublets). Follow its NOESY cross-peaks to

identify all other protons belonging to that same molecule. For example, the major H4

signal will show a NOE to the major H5 signal.

Build the network for Diastereomer 2: Repeat the process starting from a signal belonging

to the minor diastereomer.

Assign Stereochemistry: Once you have separated the signals for each diastereomer,

analyze the key NOE correlations within each set (as described in Guide 1) to assign the

relative stereochemistry (e.g., cis or trans) to each.

References
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link][17]

Grigoreva, T. A., et al. (2018). Amino acids as chiral derivatizing agents for antiproliferative

substituted N-benzyl isoindolinones. ResearchGate. [Link][16]

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

[Link][11]

KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. [Link][18]

NMR Spectroscopy Blog. (2018). Signal Overlap in NMR Spectroscopy. YouTube. [Link][4]

Columbia University. HSQC and HMBC. NMR Core Facility. [Link][12]

Chemistry LibreTexts. (2022). NOESY Spectra. [Link][7]

Boruah, M. (2020). 2D NMR spectroscopy for structural elucidation of complex small

molecules. YouTube. [Link][19]

OChem Sensei. (2022). Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]

[9]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/09%3A_Nuclear_Magnetic_Resonance/9.07%3A_NMR_-_Interpretation
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/NMR_-_Interpretation
https://www.researchgate.net/figure/H-NMR-spectrum-fragment-for-diastereomeric-mixture-of-isoindolinone-L-valinates-One-can_fig4_323866380
https://www.researchgate.net/figure/H-NMR-spectrum-fragment-for-diastereomeric-mixture-of-isoindolinone-L-valinates-One-can_fig2_323999829
https://www.jeol.co.jp/en/products/nmr/basics.html
https://www.jeol.com/column/detail005.php
https://kpu.pressbooks.pub/organicchemistry/chapter/6-6-%C2%B9h-nmr-spectra-and-interpretation-part-i/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-6-1h-nmr-spectra-and-interpretation/
https://www.youtube.com/watch?v=5-0-A4e5RzE
https://m.youtube.com/watch?v=F511RneNJ6I
https://nmr.columbia.edu/content/hsqc-and-hmbc
https://nmr.chem.columbia.edu/content/hsqc-and-hmbc
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_NUCLEAR_MAGNETIC_RESONANCE_SPECTROSCOPY_II/5.04%3A_NOESY_Spectra
https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_(Schaller)/Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_II%3A_Practical_Aspects_of_Structure_-_Purification_and_Spectroscopy/05%3A_2D_NMR/5.04%3A_NOESY_Spectra
https://www.youtube.com/watch?v=uO8DUdGqdtc
https://www.youtube.com/watch?v=bNRvgewsM9U
https://www.youtube.com/watch?v=8SQD-7a5d3Y
https://m.youtube.com/watch?v=kv45tEoa5Q0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

[1]

ACD/Labs. Stereochemistry Information from NOESY/ROESY data. [Link][8]

Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

[14]

Wang, W., et al. (2014). Structure determination of two new indole-diterpenoids from

Penicillium sp. CM-7 by NMR spectroscopy. Magnetic Resonance in Chemistry. [Link][15]

Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?.

[Link][5]

Gheorghiu, M. D., et al. (2021). ¹H NMR AND CONFORMATIONAL ANALYSIS OF

DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue

Roumaine de Chimie. [Link][2]

Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. [Link][13]

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link][6]

The Organic Chemistry Tutor. (2021). NMR Spectroscopy: Diastereotopism. YouTube. [Link]

[3]

Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn
[learn.openochem.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://openochem.com/learn/s/spectroscopy/nmr-spectroscopy/identifying-homotopic-enantiotopic-and-diastereotopic-protons-ckwz5s5z9000008l9g9h3g9h3
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/homotopic-enantiotopic-and-diastereotopic-protons
https://www.acdlabs.com/resources/knowledgebase/nuggets/stereochem_noesy.php
https://www.acdlabs.com/blog/stereochemistry-information-from-noesyroesy-data-part-1/
https://nmr.oxinst.com/s/x-pulse/application-notes/an-x-pulse-2d-nmr-inverse-heteronuclear-correlation
https://nmr.oxinst.com/assets/uploads/MagRes/App%20Detail%20Pages/5856_MR_Application%20Note%2014_Two-dimensional%20Experiments-Inverse%20Heteronuclear%20Correlation_Web.pdf
https://pubmed.ncbi.nlm.nih.gov/25130280/
https://pubmed.ncbi.nlm.nih.gov/24700676/
https://mestrelab.com/blog/qnmr-of-mixtures-what-is-the-best-solution-to-signal-overlap/
https://mestrelab.com/articles/qnmr-of-mixtures-what-is-the-best-solution-to-signal-overlap.html
https://www.researchgate.net/publication/356983705_1H_NMR_AND_CONFORMATIONAL_ANALYSIS_OF_DIASTEREOTOPIC_METHYLENE_PROTONS_IN_ACHIRAL_FLEXIBLE_MOLECULES
https://revroum.lew.ro/wp-content/uploads/2021/02/Art%2004.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_NUCLEAR_MAGNETIC_RESONANCE_SPECTROSCOPY_II/5.03%3A_HMBC_and_HMQC_Spectra
https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_(Schaller)/Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_II%3A_Practical_Aspects_of_Structure_-_Purification_and_Spectroscopy/05%3A_2D_NMR/5.03%3A_HMBC_and_HMQC_Spectra
https://www.nanalysis.com/nmr-insights-blog/2019/2/25/hsqc-revealing-the-direct-bonded-proton-carbon-instrument
https://www.nanalysis.com/nmready-blog/2019/2/25/hsqc-revealing-the-direct-bonded-proton-carbon-instrument
https://www.youtube.com/watch?v=x-ss-Y23-4Q
https://www.youtube.com/watch?v=DdXzta0Dwqg
https://www.youtube.com/watch?v=AjJ2wK2Gv0o
https://www.youtube.com/watch?v=BbL-rp10jaE
https://www.benchchem.com/product/b580781?utm_src=pdf-custom-synthesis
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/homotopic-enantiotopic-and-diastereotopic-protons
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/homotopic-enantiotopic-and-diastereotopic-protons
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. revroum.lew.ro [revroum.lew.ro]

3. youtube.com [youtube.com]

4. m.youtube.com [m.youtube.com]

5. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]

6. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis
[nanalysis.com]

7. chem.libretexts.org [chem.libretexts.org]

8. acdlabs.com [acdlabs.com]

9. m.youtube.com [m.youtube.com]

10. youtube.com [youtube.com]

11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) |
Column | JEOL [jeol.com]

12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

13. chem.libretexts.org [chem.libretexts.org]

14. nmr.oxinst.com [nmr.oxinst.com]

15. Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by
NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. chem.libretexts.org [chem.libretexts.org]

18. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I
[kpu.pressbooks.pub]

19. youtube.com [youtube.com]

To cite this document: BenchChem. [Technical Support Center: Isoindolinone NMR Spectral
Interpretation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580781#interpreting-complex-nmr-spectra-of-
substituted-isoindolinones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://revroum.lew.ro/wp-content/uploads/2021/02/Art%2004.pdf
https://www.youtube.com/watch?v=DdXzta0Dwqg
https://m.youtube.com/watch?v=F511RneNJ6I
https://mestrelab.com/articles/qnmr-of-mixtures-what-is-the-best-solution-to-signal-overlap.html
https://www.nanalysis.com/nmready-blog/2019/2/25/hsqc-revealing-the-direct-bonded-proton-carbon-instrument
https://www.nanalysis.com/nmready-blog/2019/2/25/hsqc-revealing-the-direct-bonded-proton-carbon-instrument
https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_(Schaller)/Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_II%3A_Practical_Aspects_of_Structure_-_Purification_and_Spectroscopy/05%3A_2D_NMR/5.04%3A_NOESY_Spectra
https://www.acdlabs.com/blog/stereochemistry-information-from-noesyroesy-data-part-1/
https://m.youtube.com/watch?v=kv45tEoa5Q0
https://www.youtube.com/watch?v=BbL-rp10jaE
https://www.jeol.com/column/detail005.php
https://www.jeol.com/column/detail005.php
https://nmr.chem.columbia.edu/content/hsqc-and-hmbc
https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_(Schaller)/Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_II%3A_Practical_Aspects_of_Structure_-_Purification_and_Spectroscopy/05%3A_2D_NMR/5.03%3A_HMBC_and_HMQC_Spectra
https://nmr.oxinst.com/assets/uploads/MagRes/App%20Detail%20Pages/5856_MR_Application%20Note%2014_Two-dimensional%20Experiments-Inverse%20Heteronuclear%20Correlation_Web.pdf
https://pubmed.ncbi.nlm.nih.gov/24700676/
https://pubmed.ncbi.nlm.nih.gov/24700676/
https://www.researchgate.net/figure/H-NMR-spectrum-fragment-for-diastereomeric-mixture-of-isoindolinone-L-valinates-One-can_fig2_323999829
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/NMR_-_Interpretation
https://kpu.pressbooks.pub/organicchemistry/chapter/6-6-1h-nmr-spectra-and-interpretation/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-6-1h-nmr-spectra-and-interpretation/
https://www.youtube.com/watch?v=bNRvgewsM9U
https://www.benchchem.com/product/b580781#interpreting-complex-nmr-spectra-of-substituted-isoindolinones
https://www.benchchem.com/product/b580781#interpreting-complex-nmr-spectra-of-substituted-isoindolinones
https://www.benchchem.com/product/b580781#interpreting-complex-nmr-spectra-of-substituted-isoindolinones
https://www.benchchem.com/product/b580781#interpreting-complex-nmr-spectra-of-substituted-isoindolinones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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